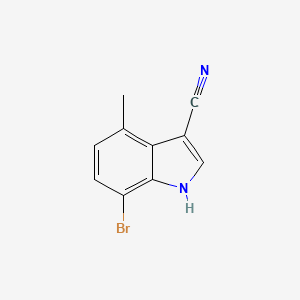amine hydrochloride CAS No. 1037086-59-1](/img/structure/B6604442.png)
[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromo-5-nitrophenyl)methyl)amine hydrochloride (BNMA-HCl) is an organic compound that is used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is used in a variety of laboratory experiments, including organic synthesis, chromatography, and spectroscopy. BNMA-HCl has a wide range of biochemical and physiological effects, and is used in a variety of research applications.
Aplicaciones Científicas De Investigación
[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride is used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the preparation of a variety of organic compounds. It is also used in chromatography as a stationary phase for the separation of organic compounds. [(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride is also used in spectroscopy to detect and measure the concentration of various organic compounds. Additionally, it is used in a variety of biochemical and physiological studies to study the action of various drugs and enzymes.
Mecanismo De Acción
[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride is a weak base, and its mechanism of action is based on its ability to interact with hydrogen ions. It binds to hydrogen ions and forms a salt, which can then interact with other molecules. This interaction can lead to the formation of new compounds or the inhibition of existing compounds. [(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride can also interact with other molecules through hydrogen bonding and covalent bonding.
Biochemical and Physiological Effects
[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, and it has also been found to increase the activity of other enzymes. It has been found to interact with a variety of receptors, including serotonin, dopamine, and acetylcholine receptors. [(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride has also been found to affect the transport of ions across cell membranes, and it has been found to increase the permeability of cell membranes to certain ions. Additionally, [(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride has been found to affect the metabolism of certain drugs and hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride has several advantages for laboratory experiments. It is a versatile reagent, and it can be used in a variety of organic synthesis reactions. It is also a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is a relatively safe reagent, and it can be handled safely in the laboratory. However, [(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride also has some limitations. It is a relatively weak base, and it is not very soluble in water. Additionally, it is not very stable in the presence of light and heat.
Direcciones Futuras
[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride has a wide range of potential applications in scientific research. It could be used to study the mechanisms of action of various drugs and enzymes, as well as to study the transport of ions across cell membranes. Additionally, it could be used to study the effects of various hormones and drugs on biochemical and physiological processes. Additionally, it could be used to study the effects of various environmental pollutants on biochemical and physiological processes. Finally, it could be used to study the interactions of various drugs and enzymes with receptors and other molecules.
Métodos De Síntesis
[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride can be synthesized in two ways: by reaction of bromo-5-nitrophenol with methyl amine in the presence of hydrochloric acid, or by the reaction of 5-nitro-2-bromophenol with methyl amine in the presence of hydrochloric acid. The first method involves the reaction of bromo-5-nitrophenol with methyl amine in the presence of hydrochloric acid. The reaction is conducted at a temperature of 80-90°C, and a molar ratio of 1:1:1 for bromo-5-nitrophenol, methyl amine, and hydrochloric acid is used. The second method involves the reaction of 5-nitro-2-bromophenol with methyl amine in the presence of hydrochloric acid. The reaction is conducted at a temperature of 80-90°C, and a molar ratio of 1:1:1 for 5-nitro-2-bromophenol, methyl amine, and hydrochloric acid is used.
Propiedades
IUPAC Name |
1-(2-bromo-5-nitrophenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c1-10-5-6-4-7(11(12)13)2-3-8(6)9;/h2-4,10H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWWLIUIMJECSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)[N+](=O)[O-])Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)

![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)




![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)
